Ethyl 2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride
Description
Ethyl 2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride (CAS 69407-32-5) is a bicyclic compound featuring a fused cyclopropane and pyrrolidine ring system. Its molecular formula is C₁₄H₂₀N₂, with a molecular weight of 216.33 g/mol . The structure includes an ethyl ester group at the 1-position and a nitrogen atom (azabicyclo) at the 2-position, forming a [3.1.0] bicyclo framework. This compound is frequently utilized in medicinal chemistry as a rigid scaffold to mimic peptide conformations or enhance metabolic stability in drug candidates.
Properties
IUPAC Name |
ethyl 2-azabicyclo[3.1.0]hexane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-2-11-7(10)8-5-6(8)3-4-9-8;/h6,9H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDMSBUYKVFAHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC1CCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride is a bicyclic compound with notable biological activities, particularly in the context of medicinal chemistry and enzyme inhibition. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C8H14ClNO2
- Molecular Weight : 191.66 g/mol
- CAS Number : 1989558-84-0
The compound features a nitrogen atom within its bicyclic structure, contributing to its unique reactivity and interaction with biological targets.
This compound is primarily recognized for its role as a precursor in the synthesis of various pharmaceutical compounds, including dipeptidyl peptidase-4 (DPP-4) inhibitors, which are utilized in managing type 2 diabetes by regulating glucose metabolism through enzyme inhibition .
The compound's mechanism involves:
- Inhibition of Enzymes : It acts on specific enzymes like DPP-4, impacting metabolic pathways.
- Receptor Interactions : It may also interact with various receptors, influencing physiological responses.
Enzyme Inhibition
Research has highlighted the compound's effectiveness as an enzyme inhibitor, particularly in studies focusing on DPP-4 inhibitors. DPP-4 plays a crucial role in glucose metabolism; thus, its inhibition can lead to improved glycemic control in diabetic patients.
Case Studies and Research Findings
- Dipeptidyl Peptidase-4 Inhibition :
- Antiviral Properties :
-
Pharmacokinetics :
- Investigations into the pharmacokinetic profiles of these compounds reveal favorable absorption and metabolic stability, making them suitable candidates for further development in therapeutic applications.
Data Table: Comparative Biological Activity
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Compounds containing the 3-azabicyclo[3.1.0]hexane structure are recognized for their biological activity, particularly in antitumor applications. For instance, derivatives of this compound have been linked to the alkylation of DNA, a mechanism observed in well-known antitumor agents such as Duocarmycin SA and CC-1065. These compounds exhibit potent cytotoxicity against various cancer cell lines, making them valuable candidates for drug development aimed at treating malignancies .
Neurological Disorders
The structural features of ethyl 2-azabicyclo[3.1.0]hexane derivatives suggest potential efficacy in treating neurological disorders. Research indicates that similar compounds can interact with neurotransmitter systems, presenting opportunities for developing treatments for conditions such as depression and anxiety . The ability to modify the nitrogen atom within the bicyclic framework further enhances the pharmacological profile of these compounds, allowing for tailored therapeutic effects .
Organic Synthesis
Synthesis of Complex Molecules
Ethyl 2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride serves as a versatile building block in organic synthesis. Its unique structure allows chemists to utilize it in constructing more complex molecules through various reactions, including cyclopropanation and amination processes . For example, a base-promoted intramolecular addition has been developed to create highly substituted aza-bicycles from simpler precursors, demonstrating its utility in synthetic pathways .
Diverse Synthetic Methodologies
Recent advancements have focused on employing this compound in diverse synthetic methodologies, including total syntheses of natural products and bioactive compounds . The incorporation of ethyl 2-azabicyclo[3.1.0]hexane derivatives into synthetic routes has led to the efficient production of complex heterocycles that are otherwise challenging to obtain.
Case Studies
Comparison with Similar Compounds
Key Findings :
- Ethyl esters generally exhibit higher lipophilicity than methyl analogs, enhancing membrane permeability in drug design .
- Stereospecific variants (e.g., (1S,5R)-configured methyl ester) show distinct biological activity due to spatial orientation .
Azabicyclo vs. Piperidine Derivatives
Key Findings :
- Bicyclic systems like [3.1.0] azabicyclo confer rigidity , reducing conformational flexibility and improving target selectivity compared to piperidine derivatives .
- Piperidine analogs are more synthetically accessible but may lack the stereochemical precision required for high-affinity interactions .
Variation in Bicyclo Frameworks
Key Findings :
- The [3.1.0] system offers moderate ring strain , optimizing stability for pharmaceutical applications, whereas [2.1.1] systems may exhibit higher reactivity but lower synthetic yields .
- Carboxylic acid derivatives (e.g., 4-ethyl-[2.1.1]) improve aqueous solubility but require additional formulation strategies .
Research and Practical Considerations
- Synthetic Accessibility : Ethyl 2-azabicyclo[3.1.0]hexane-1-carboxylate derivatives are synthesized via stereoselective cyclopropanation, achieving ~60% yields in optimized procedures (e.g., using vinylcyclopropane precursors) .
- Stability : Bicyclic hydrochlorides are generally stable under refrigeration but may degrade under prolonged exposure to moisture .
- Commercial Availability : Some analogs (e.g., 4-ethyl-[2.1.1]) are discontinued due to niche demand, highlighting the importance of custom synthesis for research .
Q & A
Basic Research Questions
Q. What are the key considerations in synthesizing Ethyl 2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride?
- Methodological Answer : The synthesis typically involves cyclopropanation and carboxylation steps. For example, in a representative procedure, 2-azabicyclo[3.1.0]hexane hydrochloride is reacted with di-tert-butyl dicarbonate in a THF/water mixture under basic conditions (Na₂CO₃), followed by extraction with EtOAc and purification via silica gel chromatography using heptane/EtOAc gradients . Critical parameters include maintaining anhydrous conditions during Boc protection and optimizing reaction time to avoid over- or under-carboxylation.
Q. How should researchers purify and characterize this compound?
- Methodological Answer : Purification is often achieved using column chromatography (silica gel, 20% EtOAc in heptane) to isolate the product from byproducts like unreacted starting materials or diastereomers . Characterization requires a combination of techniques:
- NMR : Analyze bicyclic proton environments (e.g., cyclopropane ring protons at δ 1.2–2.5 ppm) and ester carbonyl signals (δ ~170 ppm in ¹³C NMR).
- HPLC-MS : Confirm molecular weight (C₈H₁₂ClNO₂, MW 189.64) and monitor enantiomeric purity using chiral columns .
Q. What storage conditions are recommended for this compound?
- Methodological Answer : Store at room temperature in a desiccator to prevent hydrolysis of the ester moiety. For long-term stability, consider aliquoting under inert gas (argon/nitrogen) in amber vials to avoid light-induced degradation .
Advanced Research Questions
Q. How can asymmetric synthesis of the bicyclo[3.1.0]hexane core be optimized for enantiomeric purity?
- Methodological Answer : Chiral auxiliaries or catalysts are critical. For example, copper/chiral phosphoric acid systems enable enantioselective (1+2) cycloadditions to construct the bicyclic framework with >90% ee . Key parameters include:
- Catalyst loading (5–10 mol%) and solvent polarity (e.g., toluene for better stereocontrol).
- Monitoring reaction progress via chiral HPLC to detect racemization .
Q. What strategies are effective for functionalizing the azabicyclo[3.1.0]hexane scaffold?
- Methodological Answer :
- Nucleophilic substitution : React the secondary amine with aryl halides (e.g., 5-chloropyridin-3-yl derivatives) under Pd catalysis (Pd₂(dba)₃, Xantphos) .
- Cross-coupling : Suzuki-Miyaura coupling with boronic acids to introduce aryl/heteroaryl groups at the 3-position .
- Protection/deprotection : Use Boc (tert-butoxycarbonyl) groups to temporarily protect the amine during multi-step syntheses .
Q. How can computational methods resolve contradictions in spectral data for diastereomers?
- Methodological Answer :
- Perform DFT calculations (e.g., B3LYP/6-31G*) to model NMR chemical shifts and compare with experimental data .
- Use molecular docking to assess how stereochemistry affects binding to biological targets (e.g., enzymes in Scheme 1a of ) .
Q. What experimental approaches validate the compound’s bioactivity in pharmacological studies?
- Methodological Answer :
- In vitro assays : Test inhibition of target enzymes (e.g., proteases or kinases) using fluorescence-based assays (IC₅₀ determination) .
- Metabolic stability : Use liver microsomes to evaluate susceptibility to cytochrome P450-mediated degradation .
- Structural analogs : Compare activity with derivatives (e.g., 3-oxo or methyl ester variants) to establish structure-activity relationships .
Data Contradiction Analysis
Q. How to address discrepancies in reported molecular weights and formulas across sources?
- Methodological Answer :
- Example : lists C₁₄H₂₀N₂ (MW 216.33), while cites C₆H₁₀ClNO₂ (MW 163.60). This discrepancy arises from differences in salt forms (hydrochloride vs. free base) and substituents (ethyl ester vs. carboxylic acid).
- Resolution : Cross-reference CAS numbers (e.g., 69407-32-5 in vs. 132806-41-8 in ) and verify synthetic routes to confirm structural identity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
